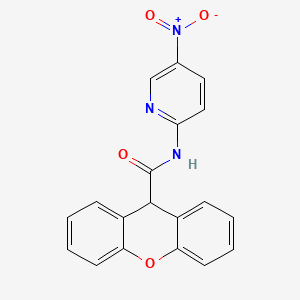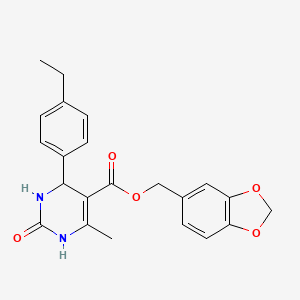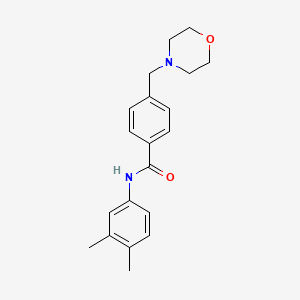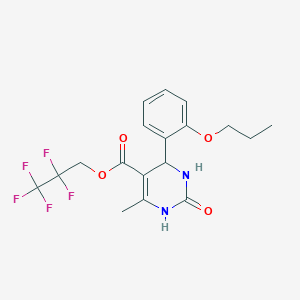
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide, also known as NX-7, is a small molecule that has gained attention for its potential use in scientific research. This compound belongs to the class of xanthene derivatives and has been studied for its various biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the formation of a complex with the metal ion. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has also been studied for its potential biological effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and ion transport.
实验室实验的优点和局限性
One of the major advantages of using N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of this compound is its potential toxicity towards cells at higher concentrations. Careful optimization of experimental conditions is required to minimize any potential toxic effects.
未来方向
There are several future directions for the use of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is its potential use in studying metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, the development of new derivatives of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide with improved selectivity and sensitivity towards specific metal ions is an area of ongoing research.
In conclusion, N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide is a valuable tool for studying metal ion homeostasis and has potential biological effects. Its high selectivity and sensitivity towards metal ions make it a valuable tool for scientific research. However, careful optimization of experimental conditions is required to minimize any potential toxic effects. There are several future directions for the use of this compound in scientific research, including its potential use in studying neurodegenerative diseases and the development of new derivatives with improved properties.
合成方法
The synthesis of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 9H-xanthen-9-one in the presence of a base. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
属性
IUPAC Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-19(21-17-10-9-12(11-20-17)22(24)25)18-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)18/h1-11,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPHLCMZDQDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)
![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)


![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)
![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
methanol](/img/structure/B4968867.png)
